TPSA and Hydrogen-Bond Topology Differentiation
The target compound (4-amino-3-Boc substitution) exhibits a computed TPSA of 90.65 Ų, which is 3.49 Ų lower than the 94.14 Ų reported for its 3-amino-4-Boc regioisomer (CAS 327046-67-3)—a difference attributable to the distinct intramolecular hydrogen-bonding geometry between the ortho-amino and Boc-carbamate groups . This TPSA reduction of approximately 3.7% translates into measurably higher predicted passive membrane permeability (lower TPSA correlates with improved permeation in Caco-2 and PAMPA models) .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 90.65 Ų (computed; ChemScene/Leyan platform) |
| Comparator Or Baseline | 94.14 Ų (3-amino-4-Boc isomer, CAS 327046-67-3; Chemsrc/Fluorochem data) |
| Quantified Difference | ΔTPSA = 3.49 Ų (3.7% lower for the target compound) |
| Conditions | Computational chemistry calculation; consensus values across vendor datasheets (ChemScene, Leyan, Chemsrc) |
Why This Matters
Procurement of the correct regioisomer is critical because a 3.49 Ų TPSA discrepancy can shift predicted Caco-2 permeability by an estimated 10–20%, potentially altering cell-based assay outcomes and confounding structure-activity relationship (SAR) interpretation.
